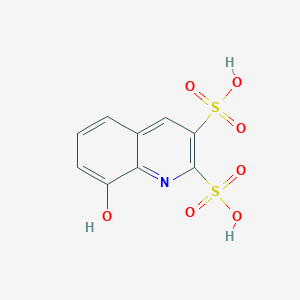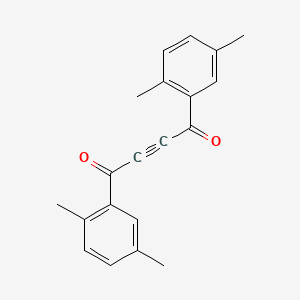
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is an organic compound with the molecular formula C20H18O2 This compound is characterized by the presence of two phenyl groups substituted with methyl groups at the 2 and 5 positions, attached to a butyne-1,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- typically involves the reaction of 2,5-dimethylphenylacetylene with a suitable oxidizing agent. One common method is the oxidative coupling of 2,5-dimethylphenylacetylene using a palladium catalyst under an oxygen atmosphere. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar oxidative coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive nature.
Mecanismo De Acción
The mechanism of action of 2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, DNA, and other biomolecules, potentially altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyne-1,4-dione, 1,4-diphenyl-: This compound is similar in structure but lacks the methyl groups on the phenyl rings.
2-Butyne-1,4-diol: This compound has hydroxyl groups instead of phenyl groups, leading to different chemical properties and reactivity.
Uniqueness
2-Butyne-1,4-dione, 1,4-bis(2,5-dimethylphenyl)- is unique due to the presence of methyl-substituted phenyl groups, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
885357-75-5 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1,4-bis(2,5-dimethylphenyl)but-2-yne-1,4-dione |
InChI |
InChI=1S/C20H18O2/c1-13-5-7-15(3)17(11-13)19(21)9-10-20(22)18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
Clave InChI |
JGIJLYDJIXHAQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)C#CC(=O)C2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


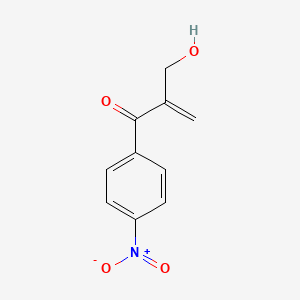
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
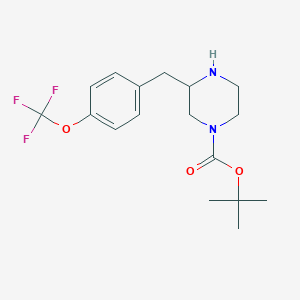
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
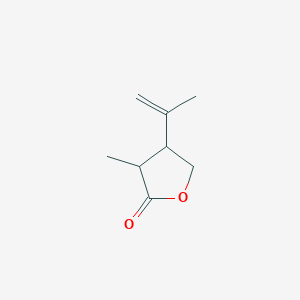
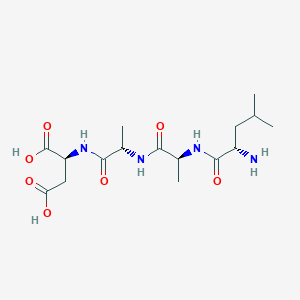



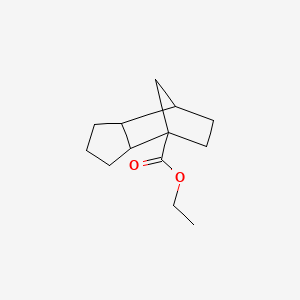
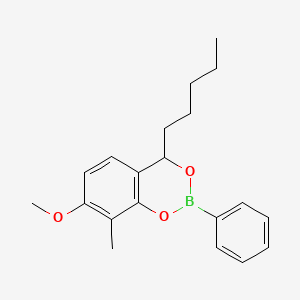
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
